(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
CAS No.: 67089-92-3
Cat. No.: VC20849294
Molecular Formula: C6H12ClNO2S
Molecular Weight: 197.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67089-92-3 |
|---|---|
| Molecular Formula | C6H12ClNO2S |
| Molecular Weight | 197.68 g/mol |
| IUPAC Name | (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2S.ClH/c1-6(2)7-4(3-10-6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 |
| Standard InChI Key | HQMDAVFIGRLKQG-WCCKRBBISA-N |
| Isomeric SMILES | CC1(N[C@@H](CS1)C(=O)O)C.Cl |
| SMILES | CC1(NC(CS1)C(=O)O)C.Cl |
| Canonical SMILES | CC1(NC(CS1)C(=O)O)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride is an organic compound containing a thiazolidine ring structure with specific stereochemistry and functional groups. The compound is defined by its CAS Registry Number 67089-92-3, which serves as its unique identifier in chemical databases worldwide . The molecular formula of this compound is C6H12ClNO2S, with a calculated molecular weight of 197.68 g/mol .
Structural Configuration
The chemical structure features a thiazolidine ring with a carboxylic acid group at the 4-position. The compound has a defined stereocenter at the 4-position with the R-configuration, which is critical to its chemical identity and potentially to any biological activity. The 2-position of the thiazolidine ring is substituted with two methyl groups, and the molecule exists as a hydrochloride salt .
Nomenclature and Alternative Names
The compound is known by several names in the scientific literature:
Physicochemical Properties
Physical Properties
The compound is characterized by specific physical properties that define its behavior in various experimental conditions. These properties are essential for researchers working with this compound in laboratory settings.
Structural Identifiers
Modern chemical research relies heavily on standardized structural identifiers for unambiguous compound identification. For (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, these identifiers facilitate accurate database searches and structural comparisons.
| Identifier Type | Value |
|---|---|
| IUPAC Name | (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride |
| InChI | InChI=1S/C6H11NO2S.ClH/c1-6(2)7-4(3-10-6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 |
| InChIKey | HQMDAVFIGRLKQG-WCCKRBBISA-N |
| Canonical SMILES | CC1(NC@@HC(=O)O)C.Cl |
| Isomeric SMILES | CC1(NC@@HC(=O)O)C.Cl |
Stereochemistry
The compound contains one defined stereocenter at the 4-position of the thiazolidine ring, with an R-configuration. This stereochemical feature is critical to the compound's identity and potentially to any biological activity it may possess. According to the PubChem data, the compound has 1 defined atom stereocenter and 0 undefined stereocenters .
Structural Relationships
Parent Compound
The parent compound of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride is (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid (CID 676443) . The hydrochloride salt formation alters the physicochemical properties while maintaining the core structural features of the parent molecule.
Related Compounds
The compound is structurally related to other thiazolidine derivatives. According to PubChem, there are:
-
3 compounds with the same connectivity
-
15 compounds with the same parent and connectivity
These structural relationships are valuable for researchers investigating structure-activity relationships or searching for compounds with similar properties.
Future Research Directions
Structure-Activity Relationship Studies
Future research could focus on exploring the structure-activity relationships of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride and its derivatives. Modifications to the thiazolidine ring, the carboxylic acid group, or the stereochemistry could yield compounds with interesting and potentially valuable properties.
Analytical Method Development
Development of specific analytical methods for the identification and quantification of this compound in various matrices could enhance its utility in research contexts. Spectroscopic methods (NMR, IR, mass spectrometry) and chromatographic techniques would be valuable for this purpose.
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